North-methanocarbathymidine
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Overview
Description
North-methanocarbathymidine is a synthetic nucleoside analogue of thymidine. It is known for its antiviral properties, particularly against herpesviruses, orthopoxviruses, and HIV . Despite its promising antiviral activity, it has not yet been introduced into clinical use .
Preparation Methods
The synthesis of North-methanocarbathymidine involves the incorporation of a pseudosugar with a fixed Northern conformation. The synthetic route typically includes the following steps :
Formation of the bicyclo[3.1.0]hexane ring system: This is achieved through a series of cyclization reactions.
Introduction of the hydroxymethyl group: This step involves the selective hydroxylation of the bicyclo[3.1.0]hexane ring.
Coupling with the pyrimidine base: The final step involves coupling the modified sugar with a pyrimidine base to form this compound.
Chemical Reactions Analysis
North-methanocarbathymidine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxymethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
North-methanocarbathymidine has several scientific research applications:
Antiviral Research: It has shown potent antiviral activity against herpes simplex virus types 1 and 2, as well as orthopoxviruses.
Cancer Research: It has been investigated for its potential use in suicide gene therapy for cancer, particularly in cells expressing herpes simplex thymidine kinase.
Biochemical Studies: It is used to study the conformational preferences of kinases and polymerases.
Mechanism of Action
North-methanocarbathymidine exerts its effects by inhibiting viral DNA synthesis. It is a substrate for type I thymidine kinase in herpes simplex virus and type II thymidine kinase in orthopoxviruses . Once phosphorylated by these enzymes, it inhibits viral DNA polymerase, thereby preventing viral replication .
Comparison with Similar Compounds
North-methanocarbathymidine is unique due to its fixed Northern conformation and its broad-spectrum antiviral activity. Similar compounds include:
Ganciclovir: Another antiviral nucleoside analogue used to treat herpesvirus infections.
Cidofovir: An antiviral drug used to treat cytomegalovirus infections.
Acyclovir: A widely used antiviral drug for herpes simplex virus infections.
This compound’s uniqueness lies in its conformational rigidity and its ability to inhibit a wide range of viruses, making it a promising candidate for further research and development.
Properties
CAS No. |
156126-12-4 |
---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O4/c1-6-4-14(11(18)13-10(6)17)8-2-9(16)12(5-15)3-7(8)12/h4,7-9,15-16H,2-3,5H2,1H3,(H,13,17,18)/t7-,8+,9+,12+/m1/s1 |
InChI Key |
NOWRLNPOENZFHP-ARHDFHRDSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@]3([C@@H]2C3)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O |
Synonyms |
(North)-methanocarbathymidine; [1S-(1α,2α,4β,5α)]-1-[4-Hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-pyrimidinedione; 1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-Pyrimidinedione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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